4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Brand Name: Vulcanchem
CAS No.: 885269-90-9
VCID: VC3288978
InChI: InChI=1S/C15H11BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2
SMILES: C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Br
Molecular Formula: C15H11BrO
Molecular Weight: 287.15 g/mol

4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

CAS No.: 885269-90-9

Cat. No.: VC3288978

Molecular Formula: C15H11BrO

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one - 885269-90-9

Specification

CAS No. 885269-90-9
Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
IUPAC Name 4-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Standard InChI InChI=1S/C15H11BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2
Standard InChI Key CDCRYDCGKUIJOE-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Br
Canonical SMILES C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Br

Introduction

Synthesis Methods

The synthesis of compounds similar to 4-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one typically involves the bromination of a precursor compound. For example, 4-Bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one is synthesized by brominating 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one using bromine (Br2) in a solvent like dichloromethane (DCM).

Chemical Reactions

These compounds can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to form carboxylic acids or ketones.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst to produce alcohols or reduced derivatives.

  • Substitution: Performing nucleophilic substitution reactions with nucleophiles like halides or amines to form substituted derivatives.

Applications in Research

Compounds with similar structures are used in organic synthesis, biological studies, and material production. They serve as building blocks for synthesizing complex molecules and as reagents in various chemical reactions.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
4-Bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-oneC15H11BrO287.15 g/mol885269-90-9
10-Bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-oneC15H11BrO287.15 g/mol24167-44-0

These compounds share similar molecular weights and formulas but differ in the position of the bromine atom, affecting their reactivity and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator